molecular formula C21H19N3O2 B13692699 Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate

Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate

Cat. No.: B13692699
M. Wt: 345.4 g/mol
InChI Key: XBKKXDRZCKXSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis. This compound features a pyrazine heterocycle, a privileged structure in drug discovery known for its diverse biological activities and ability to participate in key molecular interactions. Pyrazine-containing analogues are investigated as antimicrobial and anticancer agents, with recent studies showing potent activity against pathogenic cell lines like Staphylococcus aureus and Escherichia coli as well as promising cytotoxicity against human lung cancer (A549) cells . The compound's structure incorporates both a diphenylmethylene imine group and an ester functionality, offering multiple sites for chemical modification and making it a versatile intermediate for constructing more complex molecules. Its predicted high gastrointestinal absorption and blood-brain barrier penetration make it particularly valuable in preclinical pharmacokinetic studies . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-(benzhydrylideneamino)-2-pyrazin-2-ylacetate

InChI

InChI=1S/C21H19N3O2/c1-2-26-21(25)20(18-15-22-13-14-23-18)24-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,20H,2H2,1H3

InChI Key

XBKKXDRZCKXSEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the condensation of ethyl 2-amino-2-(pyrazin-2-yl)acetate with benzophenone to form the corresponding diphenylmethylene imine derivative. This imine formation serves as a protective step for the amino group, facilitating further synthetic transformations.

Detailed Synthetic Route

Step 1: Synthesis of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

  • Typically, this intermediate is prepared via nucleophilic substitution or coupling reactions involving pyrazin-2-yl precursors and ethyl glycinate derivatives.
  • The amino acid ester is isolated as a free amine or as its salt form, depending on the subsequent reaction conditions.

Step 2: Formation of the Diphenylmethylene Imine

  • The free amine is reacted with benzophenone under dehydrating conditions, usually in an aprotic solvent like dichloromethane or tetrahydrofuran.
  • The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzophenone, followed by elimination of water to form the imine.
  • This step is often catalyzed by mild acid or facilitated by molecular sieves to remove water and drive the equilibrium towards imine formation.

Step 3: Isolation and Purification

  • The resulting this compound is purified by crystallization or chromatography.
  • The compound is typically isolated as a stable solid, characterized by NMR, IR, and mass spectrometry.

Alternative and Related Synthetic Approaches

  • According to a patent (WO2014061034A1), similar diphenylmethylene amino esters have been prepared as intermediates in the synthesis of antiviral drugs such as boceprevir, indicating scalable and robust synthetic protocols that could be adapted for this compound.
  • Asymmetric synthesis methods involving sulfinimine intermediates and aza-Morita-Baylis-Hillman reactions have been reported for related amino esters, which could provide enantiomerically enriched versions of the compound if required.
  • Hydrogenation of aza-Morita-Baylis-Hillman adducts using rhodium catalysts has been used to obtain anti-α-substituted-β-amino esters, which may be relevant for further functionalization of the compound.

Analytical Data and Reaction Conditions

Parameter Typical Condition / Data Notes
Solvent Dichloromethane, Tetrahydrofuran Aprotic solvents preferred for imine formation
Temperature Room temperature to mild heating (25-50 °C) Mild heating may accelerate imine formation
Reaction time 2-24 hours Depends on scale and catalyst presence
Catalyst / Additives Mild acid (e.g., p-toluenesulfonic acid) or molecular sieves To remove water and drive equilibrium
Purification Column chromatography, recrystallization To obtain pure imine compound
Characterization NMR (1H, 13C), IR, Mass spectrometry Confirms structure and purity

Research Discoveries and Mechanistic Insights

  • The formation of diphenylmethylene imines is a well-established method to protect amino groups during complex organic syntheses, preventing side reactions and enabling selective transformations.
  • The pyrazin-2-yl substituent introduces electron-withdrawing effects that can influence the reactivity of the α-amino ester moiety, potentially affecting imine formation kinetics and stability.
  • Studies on related sulfinimine derivatives have demonstrated that stereochemical control can be achieved during subsequent transformations, which is valuable for synthesizing chiral analogues of this compound.
  • The use of organometallic catalysts such as rhodium(I) complexes in hydrogenation steps following imine formation has been shown to provide high selectivity and yield in related amino ester syntheses.

Summary Table: Preparation Methods Overview

Methodology Key Reagents / Catalysts Advantages Limitations References
Imine formation with benzophenone Ethyl 2-amino-2-(pyrazin-2-yl)acetate, benzophenone, acid catalyst Straightforward, mild conditions Requires water removal
Sulfinimine-based asymmetric synthesis N-(p-Toluenesulfinyl) imines, vinylaluminum, Rhodium catalyst High stereoselectivity More complex, multi-step
Organometallic-catalyzed hydrogenation Rhodium(I) catalyst Efficient reduction of intermediates Catalyst cost and handling

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the aromaticity or introducing new functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while reduction could produce more saturated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate (CAS 869785-93-3)
  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Key Features : Replaces the diphenylmethylene group with a tert-butoxycarbonyl (Boc) protecting group.
  • Applications : Boc protection is widely used in peptide synthesis for temporary amine shielding, suggesting this compound may serve in controlled-release drug design .
Ethyl 2-(pyridin-2-yl)acetate Derivatives
  • Examples: Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS 71469-82-4) Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0)
  • Key Features : Pyridine rings instead of pyrazine; variable substituents (e.g., -NH₂, -CH₃) alter electronic properties.
  • Applications : Pyridine derivatives are common in flavoring agents (e.g., 2-acetyl pyrazine, CAS 22047-25-2 ) and as intermediates in drug synthesis .
tert-Butyl 2-((diphenylmethylene)amino)acetate (CAS 81477-94-3)
  • Molecular Formula: C₁₉H₂₁NO₂
  • Key Features : tert-butyl ester instead of ethyl ester; higher molecular weight (295.375 g/mol) and boiling point (377.5°C) .
  • Applications : The bulky tert-butyl group may improve solubility or modulate reactivity in multi-step syntheses.

Heterocyclic Core Modifications

Ethyl 2-(5-bromo-2-(methylthio)pyrimidin-4-yl)-2-((diphenylmethylene)amino)acetate (Compound 44, )
  • Molecular Formula : C₂₂H₂₁BrN₃O₂S
  • Key Features : Pyrimidine core with bromo and methylthio substituents.
  • Applications : Used as a key intermediate in the synthesis of EED inhibitors for cancer therapy, demonstrating the role of halogenated heterocycles in medicinal chemistry .
Thiazole Derivatives ()
  • Example : Ethyl 2-(2-(diphenylmethylene)hydrazinyl)-4-methylthiazole-5-carboxylate
  • Key Features : Thiazole ring instead of pyrazine; introduces sulfur for enhanced electronic diversity.
  • Applications : Thiazoles are prevalent in antimicrobial and antiviral agents, highlighting structural versatility in bioactive molecules .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate - C₂₁H₁₉N₃O₂ ~333.4 (estimated) Pyrazine, diphenylmethylene, ethyl ester Pharmaceutical intermediates
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate 869785-93-3 C₁₃H₁₉N₃O₄ 281.31 Boc-protected amine, pyrazine Peptide synthesis, drug design
Ethyl 2-(6-aminopyridin-2-yl)acetate 71469-82-4 C₉H₁₂N₂O₂ 180.21 Pyridine, amine, ethyl ester Flavoring agents, intermediates
Compound 44 (Pyrimidine derivative) - C₂₂H₂₁BrN₃O₂S 470.01 (LC-MS) Pyrimidine, bromo, methylthio EED inhibitor synthesis
tert-Butyl 2-((diphenylmethylene)amino)acetate 81477-94-3 C₁₉H₂₁NO₂ 295.37 Diphenylmethylene, tert-butyl ester Solubility modulation in synthesis

Research Findings and Trends

Synthetic Flexibility : The diphenylmethylene group in the target compound offers superior steric protection compared to Boc, as evidenced by its use in harsh reaction conditions (e.g., NaH/DMSO in ) .

Biological Activity

Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate, with the CAS number 69555-14-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₇N₁O₂
Molecular Weight267.32 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point357.9 ± 34.0 °C
Melting Point51-53 °C

These properties indicate a stable organic compound suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that this compound may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways, potentially influencing cell signaling and growth processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study reported that this compound effectively inhibited the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Case Studies

  • Study on Anticancer Effects :
    • Objective : Evaluate the anticancer effects on prostate cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.
  • Antimicrobial Evaluation :
    • Objective : Assess antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method was employed to test susceptibility.
    • Results : The compound displayed zones of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural features, such as the pyrazine ring (δ 8.5–9.5 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 428.3 [M+H]+^+) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Q. Advanced

  • Dose-response assays : Compare IC50_{50} values across standardized cell lines (e.g., HeLa, MCF-7) to identify potency variations .
  • Control experiments : Test metabolites or degradation products (e.g., hydrolysis of the ester group) to rule off-target effects .
  • Structural analogs : Benchmark against pyrazinamide (antitubercular) or pyridine derivatives to contextualize activity .

What strategies improve the compound’s solubility and stability in experimental conditions?

Q. Advanced

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, THF) for in vitro assays; avoid aqueous buffers with extreme pH to prevent ester hydrolysis .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyrazine ring to enhance solubility .
  • Lyophilization : Stabilize the compound for long-term storage in anhydrous conditions .

How does the compound interact with biological targets, and what binding assays are most informative?

Q. Advanced

  • Target identification : Screen against kinase or protease libraries using SPR (Surface Plasmon Resonance) to measure binding kinetics (KD_D) .
  • Crystallography : Co-crystallize with enzymes (e.g., dihydrofolate reductase) to map binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with nucleic acids or proteins .

What structural analogs of this compound exhibit distinct biological activities, and how are they compared?

Q. Basic

Compound Structural Features Key Differences Activity
PyrazinamidePyrazine + amideNo diphenylmethylene groupAntitubercular
Ethyl 2-(6-chloro-5-oxo-pyrazin-2-yl)acetateChloro substitutionEnhanced electrophilicityAnticancer
Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetatePyrrolidine substituentAltered steric effectsNeurotransmitter modulation

What computational methods guide synthetic optimization and reactivity prediction?

Q. Advanced

  • DFT (Density Functional Theory) : Predict reaction pathways for coupling steps (e.g., amide bond formation) and optimize transition states .
  • Molecular docking : Screen virtual libraries to prioritize analogs with improved target affinity (e.g., pyrazine derivatives vs. kinase inhibitors) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.